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Compound of Interest

Compound Name:
3-Bromo-5-ethyl-2-

fluorobenzaldehyde

CAS No.: 891844-09-0

Cat. No.: B6361401

Get Quote

This guide provides an in-depth technical overview of the spectroscopic data for 3-Bromo-5-
ethyl-2-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug

development, this document outlines the predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple data

repository, this guide delves into the rationale behind the spectroscopic characteristics and

provides detailed, field-proven protocols for data acquisition, ensuring both scientific integrity

and practical applicability.

The structural elucidation of novel chemical entities is a cornerstone of modern chemical and

pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly

informative means to confirm molecular structures, assess purity, and understand the electronic

environment of a molecule. 3-Bromo-5-ethyl-2-fluorobenzaldehyde, with its unique

substitution pattern on the aromatic ring, presents an interesting case for spectroscopic

analysis. The interplay of the electron-withdrawing and donating groups, along with the steric

and electronic effects of the halogen substituents, gives rise to a distinct spectroscopic

fingerprint.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the carbon-hydrogen framework,

the electronic environment of the nuclei, and the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data
The predicted ¹H and ¹³C NMR data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde are

summarized in the tables below. These predictions are based on established principles of NMR

spectroscopy and analysis of similar substituted aromatic compounds.

Table 1: Predicted ¹H NMR Data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (500 MHz,

CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constants (J,
Hz)

~10.3 d 1H -CHO ~3 Hz (⁴JHF)

~7.8 dd 1H Ar-H
~2.5 Hz (⁴JHH),

~6 Hz (³JHF)

~7.6 d 1H Ar-H ~2.5 Hz (⁴JHH)

~2.7 q 2H -CH₂CH₃ ~7.5 Hz (³JHH)

~1.2 t 3H -CH₂CH₃ ~7.5 Hz (³JHH)

Table 2: Predicted ¹³C NMR Data for 3-Bromo-5-ethyl-2-fluorobenzaldehyde (125 MHz,

CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~188 (d, JCF ≈ 20 Hz) -CHO

~160 (d, JCF ≈ 250 Hz) C-F

~145 C-Br

~135 (d, JCF ≈ 5 Hz) Ar-C

~130 Ar-C

~125 (d, JCF ≈ 15 Hz) Ar-C

~120 (d, JCF ≈ 25 Hz) Ar-C

~28 -CH₂CH₃

~15 -CH₂CH₃

Interpretation of NMR Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton,

the two aromatic protons, and the ethyl group. The aldehyde proton appears at a characteristic

downfield shift of around 10.3 ppm and is expected to exhibit a small coupling to the fluorine

atom (⁴JHF). The aromatic protons will appear as doublets or doublets of doublets due to

proton-proton and proton-fluorine couplings. The ethyl group will present as a quartet for the

methylene protons and a triplet for the methyl protons, a classic ethyl pattern.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is expected to be the most

downfield signal. The carbon directly attached to the fluorine atom will show a large one-bond

carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, a key indicator of a C-F

bond. Other aromatic carbons will also exhibit smaller couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a

small organic molecule like 3-Bromo-5-ethyl-2-fluorobenzaldehyde.

1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a
clean, dry vial.[1]
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
Ensure the sample height in the NMR tube is at least 4 cm to allow for proper shimming.

2. Instrument Setup:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical lock signal.

3. Data Acquisition:

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be
acquired to achieve a good signal-to-noise ratio.
Acquire a standard proton-decoupled ¹³C NMR spectrum. Due to the lower natural
abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or
more) will be required.[1]
(Optional but recommended) Perform 2D NMR experiments such as COSY (Correlation
Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single
Quantum Coherence) to determine one-bond proton-carbon correlations.

4. Data Processing:

Apply a Fourier transform to the acquired free induction decays (FIDs).
Phase the resulting spectra to obtain pure absorption lineshapes.
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃
at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow
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Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific bonds.

Predicted IR Data
The predicted key IR absorption frequencies for 3-Bromo-5-ethyl-2-fluorobenzaldehyde are

presented in the table below.

Table 3: Predicted IR Absorption Frequencies for 3-Bromo-5-ethyl-2-fluorobenzaldehyde

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

~2970, 2870 Medium Aliphatic C-H Stretch

~2820, 2720 Medium, Weak
Aldehyde C-H Stretch (Fermi

doublet)[2][3]

~1705 Strong
C=O Stretch (conjugated

aldehyde)[2][4]

~1600, 1580 Medium Aromatic C=C Stretch

~1250 Strong C-F Stretch

~1050 Medium C-Br Stretch
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Interpretation of IR Data
The IR spectrum will be dominated by a strong absorption around 1705 cm⁻¹ corresponding to

the carbonyl stretch of the aromatic aldehyde.[2][4] The conjugation with the aromatic ring

lowers this frequency from that of a typical aliphatic aldehyde. The presence of the aldehyde is

further confirmed by the characteristic, though weaker, C-H stretching bands around 2820 and

2720 cm⁻¹.[2][3] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic

C-H stretches of the ethyl group will be just below 3000 cm⁻¹. A strong band around 1250 cm⁻¹

is expected for the C-F stretch, and a band in the lower frequency region (around 1050 cm⁻¹)

can be attributed to the C-Br stretch.

Experimental Protocol for IR Spectroscopy
(Attenuated Total Reflectance - ATR)
ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

1. Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a solvent such
as isopropanol and a soft, lint-free cloth if necessary.
Record a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

2. Sample Analysis:

Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the ATR's pressure arm to ensure good contact between the sample
and the crystal.
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a
good signal-to-noise ratio.

3. Data Processing:

The software will automatically perform the background subtraction.
Label the significant peaks in the spectrum with their corresponding wavenumbers.

Diagram: IR Spectroscopy (ATR) Workflow
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Caption: Step-by-step process for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum Data
The predicted key ions in the electron ionization (EI) mass spectrum of 3-Bromo-5-ethyl-2-
fluorobenzaldehyde are listed below.

Table 4: Predicted Key Ions in the Mass Spectrum of 3-Bromo-5-ethyl-2-fluorobenzaldehyde
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m/z Ion Comments

230/232 [M]⁺

Molecular ion peak, showing

the characteristic ~1:1 isotopic

pattern for bromine (⁷⁹Br and

⁸¹Br).

229/231 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde.[5]

201/203 [M-CHO]⁺
Loss of the formyl group

(CHO).[5]

122 [M-Br-CHO]⁺
Loss of bromine and the formyl

group.

Interpretation of Mass Spectrum Data
The mass spectrum is expected to show a prominent molecular ion peak cluster at m/z 230 and

232, with approximately equal intensities, which is the hallmark of a compound containing one

bromine atom.[6] A significant fragment will likely be observed at m/z 229/231, corresponding to

the loss of the aldehydic hydrogen.[5] Another major fragmentation pathway for benzaldehydes

is the loss of the formyl radical (CHO), which would result in a peak at m/z 201/203.[5] Further

fragmentation could involve the loss of the bromine atom.

Experimental Protocol for Mass Spectrometry
(Electron Ionization - EI)
This protocol describes a general procedure for obtaining an EI mass spectrum, often coupled

with Gas Chromatography (GC-MS).

1. Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as
dichloromethane or ethyl acetate.

2. Instrument Setup (GC-MS):
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Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample
without thermal decomposition (e.g., 250 °C).
GC Column: Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
Oven Program: Program the oven temperature to start at a low temperature (e.g., 50 °C) and
ramp up to a higher temperature (e.g., 280 °C) to ensure separation of the analyte from any
impurities.
Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.
Mass Spectrometer: The mass spectrometer is typically operated in EI mode with an
ionization energy of 70 eV. The mass range should be set to scan from a low m/z (e.g., 40)
to a value above the expected molecular weight (e.g., 300).

3. Data Acquisition and Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
The data system will record the total ion chromatogram (TIC) and the mass spectrum for
each eluting peak.
Identify the peak corresponding to 3-Bromo-5-ethyl-2-fluorobenzaldehyde in the TIC.
Analyze the corresponding mass spectrum to identify the molecular ion and key fragment
ions.

Diagram: Mass Spectrometry Fragmentation Pathway
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Caption: Predicted major fragmentation pathways for 3-Bromo-5-ethyl-2-fluorobenzaldehyde
in EI-MS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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